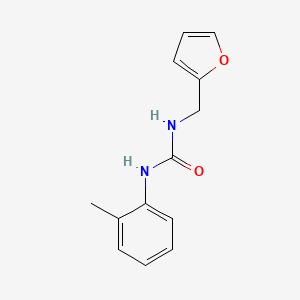

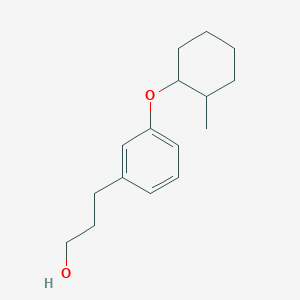

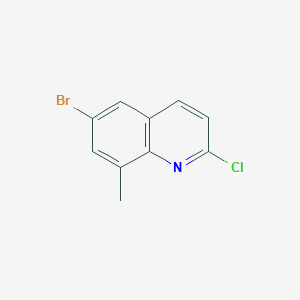

![molecular formula C24H20N2O2S B3005949 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-64-7](/img/structure/B3005949.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a chemical entity that appears to be related to thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring. The presence of a 2,5-dimethylphenyl group suggests that the compound may have specific electronic and steric properties that could influence its reactivity and interaction with biological targets.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, they do provide insight into related chemical structures. For instance, the use of a 3,4-dimethoxybenzyl group as an N-protecting group for thiazetidine derivatives is discussed, which could be relevant for protecting the nitrogen in the thiazole ring during synthesis . The elimination of this protecting group is achieved using DDQ, and the efficiency of this step may vary depending on the substitution pattern on the phenyl ring .

Molecular Structure Analysis

The molecular structure and computational studies of a related compound, which includes a 2,5-dimethylphenyl substituted thiazole, have been characterized using single-crystal X-ray diffraction . Density functional theory (DFT) calculations were performed to determine the molecular geometry and to compare with experimental data. The study found that the molecule is nonplanar and exhibits photochromic properties . This suggests that the molecular structure of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide may also exhibit nonplanarity and potentially interesting photochemical behavior.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. However, the related compound studied shows strong intramolecular and intermolecular hydrogen bonding, which could influence the reactivity of similar compounds . The presence of such hydrogen bonds could affect the compound's stability and its interaction with other molecules, which is crucial for its potential use as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nevertheless, the computational studies on the related compound suggest significant non-linear optical (NLO) properties, which exceed those of urea . This indicates that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide might also possess notable NLO properties. Additionally, molecular docking studies suggest that the related compound could form a stable complex with CDK2, implying potential inhibitory effects against this enzyme, which is often implicated in tumor growth . This could be an important consideration for the development of new antitumor agents and may be relevant to the compound of interest.

科学的研究の応用

1. Anticonvulsant Properties

Research on similar compounds to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has revealed anticonvulsant properties. A study by Faizi et al. (2017) focused on derivatives of 4-thiazolidinone, which are structurally related to the compound . These derivatives demonstrated significant anticonvulsant activity in various tests, highlighting their potential as benzodiazepine receptor agonists (Faizi et al., 2017).

2. Molecular Structure and Computational Studies

In a study by Karakurt et al. (2016), a compound closely related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide was analyzed for its molecular structure. This research utilized density functional theory (DFT) and various spectroscopic methods, providing insights into the structural attributes of such compounds (Karakurt et al., 2016).

3. Photophysical Studies and Fluorescence Switching

Kundu et al. (2019) conducted a study on triphenylamine–benzothiazole derivatives, which bear a resemblance to the target compound. This research explored their temperature-controlled fluorescence switching in different solvents, indicating potential applications in photophysical studies and material sciences (Kundu et al., 2019).

4. Anti-Inflammatory Activity

A study by Suh et al. (2012) on N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, closely related to the target compound, showed potent anti-inflammatory activity as 5‐lipoxygenase inhibitors. This finding suggests potential applications in treating inflammation-related diseases (Suh et al., 2012).

5. Antimicrobial Activity

Desai et al. (2013) synthesized and evaluated a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally akin to the target compound. These compounds exhibited notable in vitro antibacterial and antifungal activities, demonstrating their therapeutic potential against microbial diseases (Desai et al., 2013).

Safety And Hazards

将来の方向性

The future directions for research on this compound could include its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying it. It could also be further explored as a novel scaffold for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

特性

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-29-24(25-22)26-23(27)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPMMLPMNRMAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

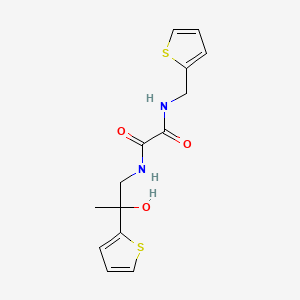

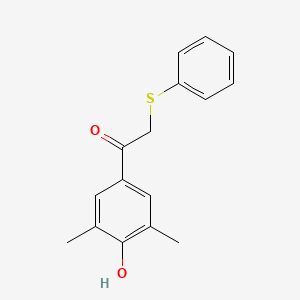

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

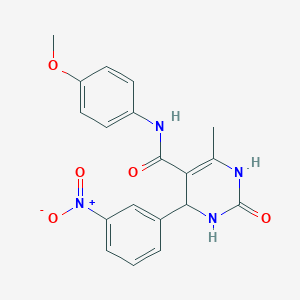

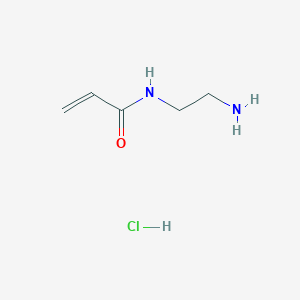

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

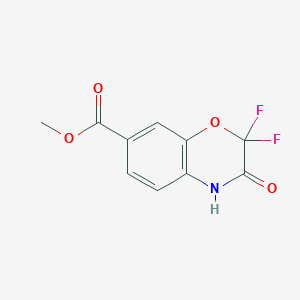

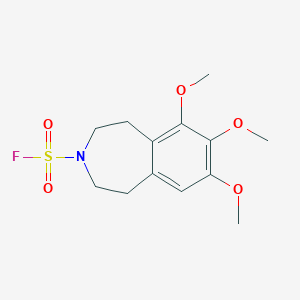

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)